8-methoxy-2-methyl-8H-quinazolin-4-one
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Overview
Description
8-methoxy-2-methyl-8H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-methyl-8H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2-methyl-3,1-benzoxazin-4-one with methoxyamine hydrochloride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-methyl-8H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 8-methoxy-2-methyl-8H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4(3H)-quinazolinone: Similar in structure but lacks the methoxy group at the 8-position.
8-chloro-2-methyl-8H-quinazolin-4-one: Similar structure with a chlorine atom instead of a methoxy group.
8-hydroxy-2-methyl-8H-quinazolin-4-one: Similar structure with a hydroxyl group at the 8-position.
Uniqueness
8-methoxy-2-methyl-8H-quinazolin-4-one is unique due to the presence of the methoxy group at the 8-position, which can significantly influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-methoxy-2-methyl-8H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5,8H,1-2H3 |
InChI Key |
QKOCOBJILUOBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC(C2=N1)OC |
Origin of Product |
United States |
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